2-Amino-3-bromo-5-iodobenzoic acid
Overview
Description
2-Amino-3-bromo-5-iodobenzoic acid is a useful research compound. Its molecular formula is C7H5BrINO2 and its molecular weight is 341.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Degradation
A study by Higson and Focht (1990) on Pseudomonas aeruginosa revealed the degradation of various halobenzoates, including 2-bromobenzoic acid. This bacterium can degrade halogenated compounds like 2-iodobenzoates, which are structurally related to 2-Amino-3-bromo-5-iodobenzoic acid, suggesting potential environmental applications in bioremediation (Higson & Focht, 1990).
Synthesis of Complex Compounds
Research by Zheng Jian-hong (2012) on the synthesis of Chloranthraniliprole, a pesticide, involved the use of similar halogenated benzoic acids. This indicates the potential of this compound in synthesizing complex organic compounds, including pesticides (Zheng, 2012).
Pharmaceutical Research
In pharmaceutical research, the study of 5-bromo-2-iodobenzoic acid derivatives by Popiołek et al. (2020) demonstrated significant cytotoxicity and selective antiproliferative activity against cancer cell lines. This suggests the potential of this compound in drug discovery and cancer research (Popiołek et al., 2020).
Materials Science
In the field of materials science, the study by Balamurugan et al. (2015) on 2-amino-5-bromo-benzoic acid methyl ester, a related compound, suggests the potential of this compound in the development of organic crystals with unique physical properties, potentially useful in optoelectronics and photonics (Balamurugan et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It has been used in the synthesis of the thromboxane receptor antagonist . Thromboxane receptors play a crucial role in vasoconstriction and platelet aggregation, which are key processes in blood clotting .
Mode of Action
It has been used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist via regioselective heck cross-coupling reaction . This suggests that it may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its use in the synthesis of a thromboxane receptor antagonist, it may influence the thromboxane a2 pathway, which plays a role in vasoconstriction and platelet aggregation .
Result of Action
Given its use in the synthesis of a thromboxane receptor antagonist, it may contribute to the inhibition of vasoconstriction and platelet aggregation .
Properties
IUPAC Name |
2-amino-3-bromo-5-iodobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZSVILLNIVCIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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